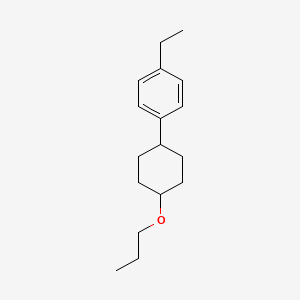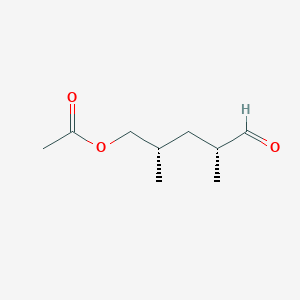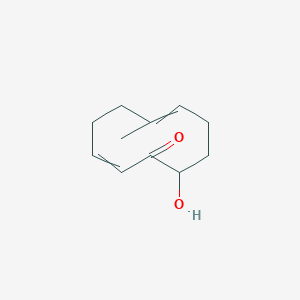
Iron(2+) sodium thorium(4+) bromide (1/1/1/7)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) is an ionic compound composed of iron, sodium, thorium, and bromide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) sodium thorium(4+) bromide (1/1/1/7) typically involves the reaction of iron(II) bromide, sodium bromide, and thorium(IV) bromide in a controlled environment. The reaction is carried out in an aqueous solution, where the respective bromide salts are dissolved and mixed together. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of Iron(2+) sodium thorium(4+) bromide (1/1/1/7) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors where the bromide salts are mixed and reacted under controlled conditions. The resulting product is then purified and crystallized to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron and thorium ions can participate in redox reactions, where they change their oxidation states.
Substitution Reactions: The bromide ions can be substituted by other halide ions or nucleophiles.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can oxidize the iron(II) ions to iron(III).
Reducing Agents: Such as sodium borohydride, can reduce the thorium(IV) ions to thorium(III).
Halide Ions: Such as chloride or iodide, can substitute the bromide ions under appropriate conditions.
Major Products Formed
Iron(III) Compounds: Formed from the oxidation of iron(II) ions.
Thorium(III) Compounds: Formed from the reduction of thorium(IV) ions.
Substituted Halide Compounds: Formed from the substitution of bromide ions.
Aplicaciones Científicas De Investigación
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving redox and substitution reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ions.
Medicine: Explored for its potential use in radiotherapy due to the presence of thorium, a radioactive element.
Industry: Used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Iron(2+) sodium thorium(4+) bromide (1/1/1/7) involves the interaction of its constituent ions with other molecules and ions. The iron and thorium ions can participate in redox reactions, altering their oxidation states and affecting the overall chemical environment. The bromide ions can act as nucleophiles, participating in substitution reactions. The sodium ions help to balance the charge and maintain the stability of the compound.
Comparación Con Compuestos Similares
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) can be compared with other similar compounds, such as:
Iron(2+) sodium bromide: Lacks the thorium component, resulting in different chemical properties and applications.
Thorium(4+) sodium bromide:
Iron(2+) thorium(4+) bromide: Lacks the sodium component, affecting the overall stability and charge balance of the compound.
Propiedades
Número CAS |
136699-65-5 |
|---|---|
Fórmula molecular |
Br7FeNaTh |
Peso molecular |
870.2 g/mol |
Nombre IUPAC |
sodium;iron(2+);thorium(4+);heptabromide |
InChI |
InChI=1S/7BrH.Fe.Na.Th/h7*1H;;;/q;;;;;;;+2;+1;+4/p-7 |
Clave InChI |
LJPVZVRWWXPDPK-UHFFFAOYSA-G |
SMILES canónico |
[Na+].[Fe+2].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Th+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)
![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)


![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)


![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
